4-Bromo-3-(difluoromethoxy)benzoic acid
Overview
Description
4-Bromo-3-(difluoromethoxy)benzoic acid is a compound with the molecular formula C8H5BrF2O3 . It is a p-difluoromethoxy substituted benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(difluoromethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at the 4th position and a difluoromethoxy group at the 3rd position .Scientific Research Applications
Structural and Vibrational Analysis
4-Bromo-3-(methoxymethoxy) benzoic acid, a close derivative of 4-Bromo-3-(difluoromethoxy)benzoic acid, has been analyzed for its structure and molecular parameters. This study involved the determination of various molecular descriptors such as ionization energy, hardness, electrophilicity, Fukui function, and energy values to predict the compound's reactivity. The influence of solvents on these parameters was also investigated, alongside a vibrational assessment and non-linear optical properties analysis (Yadav et al., 2022).
Chemical Oscillations in Reactions
The bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid (a similar compound) by acidic bromate were explored, showing transient oscillations in the reaction process. This study provides insights into the complex behaviors of bromobenzoic acid derivatives in chemical reactions (Bell & Wang, 2015).
Halogen Bonding in Crystal Structures
Investigations into the crystal structure of methoxy-substituted bromobenzoic acids, including 4-bromo-3,5-di(methoxy)benzoic acid, reveal how halogen bonding influences molecular packing. This research is crucial for understanding how different substituents affect the physical properties of such compounds (Raffo et al., 2016).
Synthesis and Luminescence Properties
The synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally similar to 4-Bromo-3-(difluoromethoxy)benzoic acid, was studied. This research highlights the influence of electron-donating and withdrawing groups on the photoluminescence of these compounds, significant in the development of new luminescent materials (Sivakumar et al., 2010).
Safety And Hazards
Future Directions
A study has indicated that a related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, could inhibit the proliferation of epithelial cells stimulated by TGF-β1 . This suggests potential future directions for research into the biological activities of 4-Bromo-3-(difluoromethoxy)benzoic acid and related compounds.
properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDQHMDKLHAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.